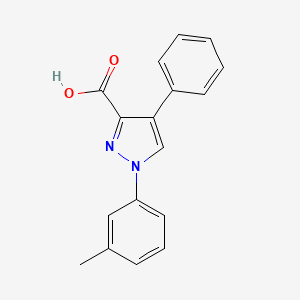

4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid

Description

4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 304909-07-7, molecular weight: 373.50 g/mol) is a pyrazole-based carboxylic acid derivative characterized by a phenyl group at the 4-position and a meta-tolyl (3-methylphenyl) group at the 1-position of the pyrazole ring . Its structural framework is widely studied due to the pharmacological and agrochemical relevance of pyrazole derivatives, which often exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Properties

CAS No. |

1245647-55-5 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

1-(3-methylphenyl)-4-phenylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)19-11-15(16(18-19)17(20)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |

InChI Key |

OLLXFQQOGMUIJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C(=N2)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. One common method includes the reaction of phenylhydrazine with m-tolylacetic acid under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl or m-tolyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, esters, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have synthesized various pyrazole derivatives, including those related to 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid, and tested their effects on human cancer cell lines. A notable study demonstrated that certain derivatives showed significant antiproliferative activity against breast (MCF7), liver (Huh7), and colon (HCT116) cancer cell lines, with some compounds exhibiting lower IC50 values compared to standard drugs like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid derivative A | MCF7 | 10.84 ± 4.2 | |

| 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid derivative B | HCT116 | 20.12 ± 6.20 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study synthesized several pyrazole derivatives and evaluated their efficacy using the carrageenan-induced rat paw edema model. Some derivatives exhibited significant anti-inflammatory activity comparable to established anti-inflammatory drugs like indomethacin .

Antifungal Activity

In agricultural research, pyrazole derivatives have been explored as potential antifungal agents. Compounds derived from 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid have shown effective antifungal activity against various phytopathogenic fungi. For example, a study reported that certain derivatives displayed lower EC50 values against fungi such as Colletotrichum orbiculare and Rhizoctonia solani, indicating their potential as agricultural fungicides .

| Fungus | Compound | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Colletotrichum orbiculare | Derivative C | 5.50 | |

| Rhizoctonia solani | Derivative D | 14.40 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of pyrazole derivatives with target proteins involved in cancer and inflammation pathways. These studies help elucidate the structure-activity relationships (SAR) of the compounds, guiding further modifications to enhance their biological activities .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The phenyl and m-tolyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxylic Acids

Key Observations:

Electron-donating groups (e.g., methyl in tolyl) at aromatic positions correlate with increased antioxidant activity, as seen in 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives .

Synthetic Routes :

Physicochemical Properties

- Solubility and Bioavailability :

- The carboxylic acid group enhances water solubility, but bulky aromatic substituents (e.g., biphenyl in A166974) may counteract this effect, necessitating formulation adjustments for drug delivery .

- The target compound’s molecular weight (373.50 g/mol) exceeds Lipinski’s rule of five threshold (~500 g/mol), indicating favorable oral bioavailability if other parameters (e.g., logP) are optimized .

Biological Activity

4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1245647-55-5

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound showed an inhibition percentage comparable to standard anti-inflammatory drugs like indomethacin.

Table 1: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid | 76% | 86% |

| Indomethacin | 76% | 86% |

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied, particularly their ability to induce apoptosis in cancer cells. In vitro studies have shown that 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid effectively inhibits the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited IC values indicating significant cytotoxicity.

Table 2: Anticancer Activity Results

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.39 ± 0.06 | Induction of apoptosis |

| MCF7 | 0.46 ± 0.04 | Cell cycle arrest |

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial and fungal strains. Studies reported that it exhibits notable activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

Case Study 1: Anti-inflammatory Mechanism

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in rats. The results indicated that compounds similar to 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid significantly reduced edema formation, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

A recent publication highlighted the synthesis of novel pyrazole derivatives, including the target compound, which were tested against multiple cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively and induce apoptosis through the mitochondrial pathway, further establishing their role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.